molecular formula C20H20N2 B6111252 2-phenyl-4-piperidin-1-ylquinoline

2-phenyl-4-piperidin-1-ylquinoline

Cat. No.: B6111252
M. Wt: 288.4 g/mol
InChI Key: HYCVPCISSSUCAZ-UHFFFAOYSA-N
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Description

2-Phenyl-4-piperidin-1-ylquinoline is a heterocyclic compound that combines a quinoline core with a piperidine ring and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyl-4-piperidin-1-ylquinoline typically involves the following steps:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Introduction of the Piperidine Ring: The quinoline derivative undergoes a nucleophilic substitution reaction with piperidine, often facilitated by a base such as potassium carbonate.

    Phenyl Group Addition:

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified with various substituents using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Palladium on carbon, sodium borohydride, and lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and bases like potassium carbonate or sodium hydride.

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Tetrahydroquinoline derivatives.

    Substitution Products: Various substituted piperidine derivatives.

Scientific Research Applications

2-phenyl-4-piperidin-1-ylquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of neurological disorders, cancer, and infectious diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-phenyl-4-piperidin-1-ylquinoline involves its interaction with specific molecular targets, such as enzymes, receptors, and ion channels. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. This modulation can result in various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, and changes in cellular homeostasis.

Comparison with Similar Compounds

2-phenyl-4-piperidin-1-ylquinoline can be compared with other similar compounds, such as:

    2-phenylquinoline: Lacks the piperidine ring, which may result in different biological activities and pharmacokinetic properties.

    4-piperidin-1-ylquinoline: Lacks the phenyl group, which can affect its binding affinity and selectivity for certain targets.

    2-phenyl-4-piperidin-1-ylpyridine: Similar structure but with a pyridine core instead of quinoline, leading to different electronic properties and reactivity.

The uniqueness of this compound lies in its combination of the quinoline core, piperidine ring, and phenyl group, which together confer distinct chemical and biological properties.

This comprehensive overview highlights the significance of this compound in various fields of research and its potential for future applications

Properties

IUPAC Name

2-phenyl-4-piperidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-3-9-16(10-4-1)19-15-20(22-13-7-2-8-14-22)17-11-5-6-12-18(17)21-19/h1,3-6,9-12,15H,2,7-8,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCVPCISSSUCAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24783456
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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